![molecular formula C22H18ClNO4 B5134193 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5134193.png)
2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a chlorinated phenoxy group and a dibenzofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid. This intermediate is then coupled with 2-methoxydibenzo[b,d]furan-3-amine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the context of its application, whether in biological systems or chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-2-methylphenoxyacetic acid: Shares the chlorinated phenoxy group but lacks the dibenzofuran moiety.
2-methoxydibenzo[b,d]furan: Contains the dibenzofuran structure but does not have the chlorinated phenoxy group.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both the chlorinated phenoxy group and the dibenzofuran moiety allows for diverse chemical reactivity and interactions with biological molecules, distinguishing it from similar compounds.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzofuran-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO4/c1-13-9-14(23)7-8-18(13)27-12-22(25)24-17-11-20-16(10-21(17)26-2)15-5-3-4-6-19(15)28-20/h3-11H,12H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYSHRJSYCQUOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide](/img/structure/B5134111.png)
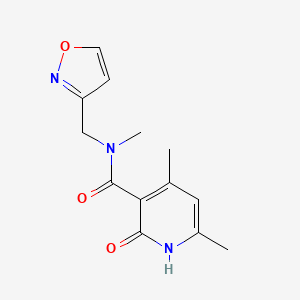
![4-amino-5-[(5-{2-[(bicyclo[2.2.1]hept-1-ylcarbonyl)oxy]ethyl}-4-methyl-1,3-thiazol-3-ium-3-yl)methyl]-2-methylpyrimidin-1-ium dichloride](/img/structure/B5134131.png)
![propyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5134134.png)
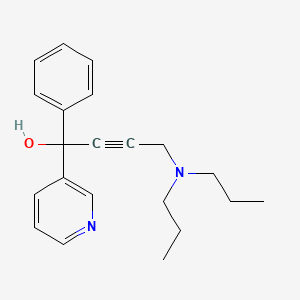

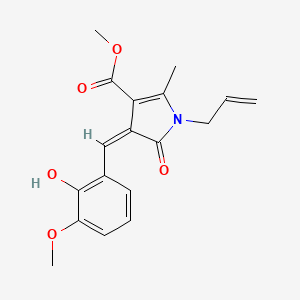

![N-(4-ethylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5134158.png)
![4-({[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE](/img/structure/B5134166.png)
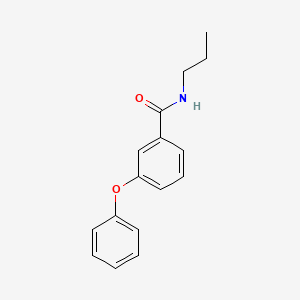
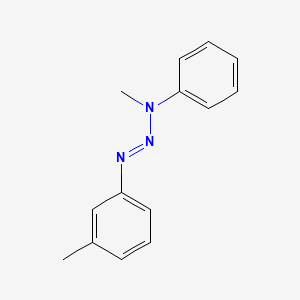
![3-chloro-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5134190.png)
![2-[4-(1-adamantyl)phenoxy]-1-(4-ethylpiperazin-1-yl)ethanone;hydrochloride](/img/structure/B5134199.png)
